molecular formula C16H16N4O B2694951 (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one CAS No. 2035018-40-5

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2694951
CAS RN: 2035018-40-5
M. Wt: 280.331
InChI Key: VEOTYEKFPNKTEC-BQYQJAHWSA-N
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Description

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD8931, and it belongs to the class of small molecule inhibitors that target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Mechanism of Action

AZD8931 works by inhibiting the activity of EGFR and HER2, which are both receptor tyrosine kinases that play a critical role in cell growth and survival. By inhibiting these receptors, AZD8931 prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD8931 are complex and depend on the specific cell type and context. In general, AZD8931 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also improving cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZD8931 is its specificity for EGFR and HER2, which makes it a potentially valuable tool for studying the role of these receptors in various biological processes. However, one limitation of AZD8931 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on AZD8931. One area of interest is the development of more potent and selective inhibitors of EGFR and HER2 that may have improved efficacy and fewer side effects. Another area of interest is the exploration of the potential therapeutic applications of AZD8931 in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms underlying the effects of AZD8931 on cognitive function and memory in animal models of Alzheimer's disease.

Synthesis Methods

The synthesis of (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one involves several steps. The first step involves the condensation of 3-aminopyrimidine-2,4(1H,3H)-dione with (E)-3-(bromomethyl)phenylprop-2-en-1-one in the presence of a base. The resulting intermediate is then treated with sodium azide to form the azide compound. Finally, the azide compound is reduced to the desired product using hydrogen gas and a palladium catalyst.

Scientific Research Applications

The potential applications of AZD8931 are vast, and it has been studied extensively in the fields of cancer research and neuroscience. In cancer research, AZD8931 has been shown to inhibit the growth of tumor cells that overexpress EGFR and HER2, which are often associated with aggressive cancers. In neuroscience, AZD8931 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOTYEKFPNKTEC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

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